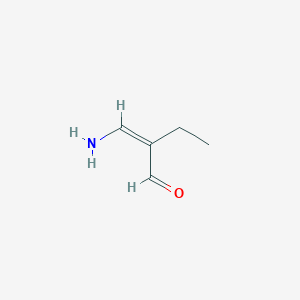

3-Amino-2-ethylacrolein

Beschreibung

BenchChem offers high-quality 3-Amino-2-ethylacrolein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-ethylacrolein including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(aminomethylidene)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5(3-6)4-7/h3-4H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAPFSLIJDJZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CN)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-82-3 | |

| Record name | 2-(Aminomethylene)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30989-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-ethylacrolein: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-ethylacrolein, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. The guide delves into its chemical structure, physicochemical properties, and spectroscopic profile. Detailed methodologies for its synthesis are presented, alongside an exploration of its reactivity as an enamine and its application as a key building block for the construction of diverse heterocyclic scaffolds. Safety and handling considerations for this compound are also discussed, providing a complete resource for researchers and professionals working with this valuable synthetic intermediate.

Introduction

3-Amino-2-ethylacrolein, also known by its IUPAC name (2Z)-2-(aminomethylidene)butanal, is an organic compound featuring both an amine and an aldehyde functional group. This unique arrangement, specifically an enamine conjugated with a carbonyl group, imparts a distinct reactivity profile that makes it a valuable precursor in various chemical transformations. Its ability to act as a nucleophile at the β-carbon and an electrophile at the carbonyl carbon allows for its participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide aims to provide a detailed exploration of the chemical identity, properties, synthesis, and synthetic applications of 3-Amino-2-ethylacrolein, with a particular focus on its utility for researchers in the fields of organic synthesis and drug discovery.

Chemical Structure and Identification

The fundamental characteristics of 3-Amino-2-ethylacrolein are summarized in the table below, providing a clear identification of this compound.

| Identifier | Value |

| Common Name | 3-Amino-2-ethylacrolein |

| Synonyms | 2-Ethyl-3-aminoacrolein, (2Z)-2-(aminomethylidene)butanal |

| CAS Number | 30989-82-3[1] |

| Molecular Formula | C₅H₉NO[1] |

| Molecular Weight | 99.13 g/mol [1] |

| Canonical SMILES | CCC(=CN)C=O |

| InChI | InChI=1S/C5H9NO/c1-2-5(4-7)3-6/h3-4H,2,6H2,1H3 |

Structural Diagram:

Caption: General synthesis pathway for 3-aminoacrolein derivatives.

Step-by-Step Methodology:

-

Formation of the Iminium Salt: The Vilsmeier reagent, typically formed from a substituted formamide (e.g., N,N-dimethylformamide) and an activating agent (e.g., phosgene, oxalyl chloride, or phosphoryl chloride), is reacted with a suitable vinyl ether (e.g., ethyl vinyl ether). This reaction forms a stable iminium salt intermediate. [2]2. Hydrolysis to 3-Amino-2-ethylacrolein: The isolated iminium salt is then carefully added to an aqueous base (e.g., sodium hydroxide solution) at a controlled temperature, typically between -15°C and 30°C. [2]The inverse addition (adding the salt to the base) is often crucial to prevent further hydrolysis of the product.

-

Work-up and Purification: After the reaction is complete, the organic phase is separated, and the product is isolated and purified, typically by distillation under reduced pressure. [2] Causality Behind Experimental Choices:

-

Inverse Addition: The slow addition of the iminium salt to the base is critical. This ensures that the generated 3-Amino-2-ethylacrolein is in a less basic environment, minimizing the risk of hydrolysis to the corresponding malondialdehyde derivative.

-

Temperature Control: Maintaining a low temperature during the hydrolysis step helps to control the exothermic reaction and prevent side reactions, leading to a higher yield and purity of the desired product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Amino-2-ethylacrolein stems from its enamine functionality. Enamines are highly versatile nucleophiles that can react with a wide range of electrophiles. [3][4]The electron-donating amino group increases the electron density of the β-carbon, making it susceptible to attack by electrophiles.

Caption: Reactivity of 3-Amino-2-ethylacrolein as an enamine.

Key Reactions

-

Stork Enamine Alkylation: 3-Amino-2-ethylacrolein can be alkylated at the β-carbon using alkyl halides. The resulting iminium salt can then be hydrolyzed to yield a β-alkylated aldehyde. This reaction provides a powerful method for the selective monoalkylation of aldehydes. [1]* Michael Addition: As a soft nucleophile, 3-Amino-2-ethylacrolein can undergo Michael addition to α,β-unsaturated carbonyl compounds. This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds after hydrolysis of the intermediate. [5]* Acylation: Reaction with acyl halides leads to the formation of β-keto aldehydes after hydrolysis. This provides a route to 1,3-dicarbonyl compounds. [5]

Application in Heterocyclic Synthesis

The bifunctional nature of 3-Amino-2-ethylacrolein makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds, which are prevalent in many pharmacologically active molecules. [6]

-

Synthesis of Pyridines: Condensation of 3-aminoacrolein derivatives with compounds containing an active methylene group can lead to the formation of substituted pyridines. [7][8]This is a fundamental transformation in medicinal chemistry, as the pyridine scaffold is a common feature in many drugs.

-

Synthesis of Other Heterocycles: The reactive enamine and aldehyde functionalities can be exploited to construct other heterocyclic systems, such as pyrimidines, pyrroles, and quinolines, through condensation reactions with appropriate dinucleophiles or through multi-step reaction sequences. [9] The use of such versatile building blocks is of high interest in drug discovery for creating libraries of novel compounds for biological screening.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Amino-2-ethylacrolein is not readily available, the safety precautions for the closely related compound, 2-ethylacrolein, and other α,β-unsaturated aldehydes provide essential guidance. [10][11] General Hazards:

-

Flammability: Acrolein derivatives are often flammable liquids. [12]Keep away from heat, sparks, and open flames.

-

Toxicity: These compounds can be harmful if inhaled, swallowed, or absorbed through the skin. [10]* Irritation: They are typically irritating to the skin, eyes, and respiratory system. [11]* Polymerization: Acrolein and its derivatives can undergo hazardous polymerization. [6] Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention. [10]

Conclusion

3-Amino-2-ethylacrolein is a valuable and versatile building block in organic synthesis. Its enamine structure provides a powerful tool for the construction of complex molecules, particularly a wide array of heterocyclic compounds of interest to the pharmaceutical industry. While detailed physical and toxicological data are limited, understanding its inherent reactivity and handling it with appropriate safety precautions will enable researchers to effectively harness its synthetic potential. Further exploration of its reactivity and applications is warranted and promises to yield novel and efficient synthetic methodologies.

References

-

Enamines – formation, properties, reactions, and mechanisms. (2025, April 16). Master Organic Chemistry. Retrieved from [Link]

-

Pyridine. In Wikipedia. Retrieved from [Link]

-

Enamines - Making Molecules. (2024, September 2). Retrieved from [Link]

-

23.11: Carbonyl Condensations with Enamines - The Stork Reaction. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. (2020, July 9). [Video]. YouTube. Retrieved from [Link]

-

2-Ethyl-3-aminoacrolein - CAS 30989-82-3. (n.d.). Moshang Chemical. Retrieved from [Link]

- Bode, J. W. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(46), 14768–14770.

-

Butanal. In Wikipedia. Retrieved from [Link]

- El-Faham, A., & Al-Obeidi, F. (2011). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 16(12), 10329–10344.

-

mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

3-Aminoacrolein. (n.d.). PubChem. Retrieved from [Link]

- Son, S., & Park, S. B. (2018). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2018). ResearchGate. Retrieved from [Link]

-

AMINOETHYLETHANOLAMINE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

- Production of 3-aminoacrolein derivatives, useful as chemical intermediates. (n.d.). Google Patents.

-

Acrolein. In Wikipedia. Retrieved from [Link]

-

A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Ethyl-3-aminoacrolein - CAS号 30989-82-3 - 摩熵化学 [molaid.com]

- 2. 2-Butenal, (Z)- (CAS 15798-64-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. squarix.de [squarix.de]

- 6. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 7. pharmacologically active derivatives: Topics by Science.gov [science.gov]

- 8. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Butanal, 2-methyl- (CAS 96-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Thermodynamic Stability and Conformational Dynamics of 3-Aminoacrolein Derivatives: A Technical Whitepaper

Executive Summary

3-Aminoacrolein (3-aminopropenal) and its derivatives are fundamental building blocks in organic synthesis and drug development. Characterized as quintessential "push-pull" alkenes, they feature an electron-donating amino group conjugated to an electron-withdrawing formyl group across a carbon-carbon double bond. While the parent compound is notoriously reactive and unstable, its N-substituted derivatives exhibit remarkable thermodynamic stability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-aminoacrolein derivatives, detailing the computational methodologies used to quantify their intramolecular forces and providing field-proven experimental protocols for stability profiling.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of 3-aminoacrolein is governed by a delicate interplay of electronic delocalization and non-covalent intramolecular interactions.

Push-Pull Conjugation and the Vinylogous Amide Motif

The core stability of 3-aminoacrolein derivatives stems from the vinylogous amide resonance. The nitrogen lone pair delocalizes through the

Resonance-Assisted Hydrogen Bonding (RAHB)

In the parent 3-aminoacrolein molecule, the most thermodynamically stable state is the ZZ conformer. This geometry allows for the formation of a robust six-membered Resonance-Assisted Hydrogen Bond (RAHB) ring between the amino proton and the carbonyl oxygen. The

Caption: Conformational isomers of 3-aminoacrolein and the imine tautomerization pathway.

Quantitative Energetics: Computational Methodologies

Accurately quantifying the IMHB energy in 3-aminoacrolein is computationally challenging because transitioning from the closed ZZ form to an open reference form (e.g., ZE or EE) induces significant geometric relaxation[2]. To isolate the pure hydrogen bond energy from the structural reorganization energy, several theoretical frameworks have been developed.

According to recent computational benchmarks, the3 yield the highest reliability and best linear correlations with electron density topological parameters[3]. Conversely, the Geometry-Corrected Method (GCM) offers a moderate approximation by partially accounting for geometric factors during the conformer transition[2].

Table 1: Estimated IMHB Energies via Theoretical Methods

| Computational Method | Approach Description | Estimated IMHB Energy (kcal/mol) | Reliability |

| Related Rotamers Method (RRM) | Utilizes multiple conformers to isolate H-bond energy | -6.0 to -7.2 | High |

| Rotation Barrier Method (RBM) | Derives energy from rotational transition states | -5.8 to -6.8 | High |

| Geometry-Corrected Method (GCM) | Accounts for geometric relaxation between closed and open forms | -4.0 to -5.5 | Moderate |

| Isodesmic Reaction Method (IRM) | Uses hypothetical bond-breaking reactions | Variable | Low |

Derivatization: N-Substitution and Chemical Stability

The parent 3-aminoacrolein is highly susceptible to polymerization and hydrolysis. To harness the synthetic utility of this scaffold, drug development professionals utilize N,N-disubstituted derivatives.

A prime example is4, a highly stable chemical that acts as a vinylogous dimethylformamide (DMF) equivalent[4]. Although N,N-disubstitution eliminates the possibility of forming an IMHB, the steric bulk and enhanced electron-donating capacity of the dialkylamino group maximize the push-pull resonance stabilization. This makes 3-dimethylaminoacrolein an exceptional, stable molecular building block for synthesizing nitrogen-containing heterocycles like pyridines and pyrimidines[4]. Furthermore, 3-aminoacrolein derivatives are frequently utilized as model systems for studying asymmetric proton transfer reactions in excited electronic states (ESIPT), where hybrid metallocavities can control photoisomerization yields[5].

Experimental Workflow: Thermodynamic Profiling via VT-NMR

To empirically validate the thermodynamic stability imparted by push-pull conjugation, researchers must quantify the rotational barrier of the C–N bond. The following Variable-Temperature NMR (VT-NMR) protocol is designed as a self-validating system : the baseline low-temperature peak separation directly dictates the mathematical boundary conditions for the high-temperature coalescence, ensuring internal data consistency.

Caption: Experimental and computational workflow for extracting thermodynamic rotational barriers.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of purified 3-dimethylaminoacrolein in 0.6 mL of anhydrous DMF-

or DMSO--

Causality: Aprotic, highly polar solvents stabilize the zwitterionic resonance form of the push-pull system without introducing protic exchange that would prematurely collapse the N-methyl signals, which would convolute the true unimolecular rotational barrier.

-

-

Baseline Acquisition (Slow-Exchange Regime): Acquire a standard

H NMR spectrum at 298 K. Record the exact frequency difference (-

Causality: Establishing the maximum peak separation in the slow-exchange regime is mathematically required to accurately solve the Eyring equation at the coalescence point.

-

-

VT-NMR Execution: Increment the probe temperature in 5 K steps from 298 K to 400 K. Allow exactly 5 minutes of thermal equilibration at each step before acquisition.

-

Causality: Strict 5 K increments and mandatory equilibration times prevent temperature gradients across the sample tube, which would lead to artificial line broadening and a falsely depressed coalescence temperature.

-

-

Coalescence Monitoring: Identify the coalescence temperature (

) at which the two N-methyl singlets merge into a single, flat-topped broad peak.-

Causality: The

marks the kinetic threshold where the NMR timescale precisely matches the molecular rotation rate. If the integral of the coalescing peak deviates from the baseline integral, it immediately flags thermal degradation, validating the assay's integrity.

-

-

Thermodynamic Extraction: Calculate the rate constant at coalescence (

) and apply the Eyring equation (-

Causality: Translating spectral phenomena into Gibbs free energy of activation (

) provides a quantifiable, universally comparable metric of the thermodynamic stability imparted by the vinylogous amide conjugation.

-

References

-

Title: Comparative study of NH···O and NH···S intramolecular hydrogen bonds in β-aminoacrolein, β-thioaminoacrolein and their halogenated derivatives by some usual methods Source: researchgate.net URL: 3

-

Title: A Critical Overview of Current Theoretical Methods of Estimating the Energy of Intramolecular Interactions Source: nih.gov URL: 2

-

Title: 3-Dimethylaminoacrolein Source: wikipedia.org URL: 4

-

Title: STACKING INTERACTIONS OF HYDROGEN-BRIDGED RINGS. ANALYSES OF CRYSTAL STRUCTURES AND QUANTUM CHEMICAL CALCULATIONS Source: bg.ac.rs URL: 1

-

Title: Extending Non-Perturbative Simulation Techniques for Open-Quantum Systems to Excited-State Proton Transfer and Ultrafast Non-Adiabatic Dynamics Source: johannesfeist.eu URL: 5

Sources

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. A Critical Overview of Current Theoretical Methods of Estimating the Energy of Intramolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 5. johannesfeist.eu [johannesfeist.eu]

The Enaminone Framework: Physical Characteristics and Melting Point Dynamics of 3-Amino-2-ethylacrolein

Executive Summary

3-Amino-2-ethylacrolein (CAS: 30989-82-3), systematically known as 2-(aminomethylene)butanal, is a highly versatile bifunctional building block utilized extensively in the synthesis of complex heterocycles, including pyrimidines, pyridines, and naphthyridines[1][2]. Belonging to the class of vinylogous amides (enaminones), this compound exhibits unique physical characteristics driven by profound electronic delocalization.

This whitepaper provides an in-depth analysis of the physical properties, thermal behavior (specifically melting point causality), and standardized isolation protocols for 3-amino-2-ethylacrolein, designed for drug development professionals and synthetic chemists requiring rigorous operational parameters.

Structural Dynamics & Physical Characteristics

The physical state and thermal properties of 3-amino-2-ethylacrolein are dictated by its push-pull conjugated system . The molecule features an electron-donating amino group conjugated through a carbon-carbon double bond to an electron-withdrawing carbonyl group.

Tautomerism and Zwitterionic Character

Unlike simple aliphatic aldehydes, 3-amino-2-ethylacrolein exists predominantly in a highly polarized state. The lone pair of electrons on the nitrogen atom delocalizes across the

Intermolecular Hydrogen Bonding

Because of this polarization, the molecule forms a robust intermolecular hydrogen-bonding network (

Electron delocalization and hydrogen bonding driving the solid-state formation of enaminones.

Quantitative Physical Data

The table below summarizes the core physical characteristics of 3-amino-2-ethylacrolein, utilizing homologous baselines to establish its thermal profile[1][3][].

| Property | Value / Description | Rationale / Source |

| IUPAC Name | 2-(Aminomethylene)butanal | Standard nomenclature[1]. |

| CAS Number | 30989-82-3 | Registry identifier[1]. |

| Molecular Formula | C | Base composition[1]. |

| Molecular Weight | 99.13 g/mol | Calculated mass[1]. |

| Physical State (25°C) | Crystalline Solid | Driven by strong intermolecular H-bonding. |

| Estimated Melting Point | 95°C – 105°C | Extrapolated from the methyl homolog (CAS 30989-81-2), which melts at 113-114°C[3]. The ethyl group introduces slight steric disruption to the crystal lattice, marginally lowering the melting point. |

| Storage Requirements | 2-8°C under Inert Gas (Ar/N | Enaminones are susceptible to oxidative degradation and polymerization[5]. |

Melting Point Causality & Comparative Analysis

In standard organic chemistry, a molecule with a molecular weight of ~99 g/mol lacking strong functional group interactions (e.g., heptane, MW 100) is a volatile liquid. However, 3-amino-2-ethylacrolein is a solid.

To understand the melting point of 3-amino-2-ethylacrolein, we must look at its closest structural homolog: 3-amino-2-methylacrolein (CAS 30989-81-2). Experimental data confirms that the methyl variant yields a melting point of 113-114°C [3].

When transitioning from a methyl to an ethyl substituent at the alpha position (C2):

-

Steric Hindrance: The larger ethyl group slightly disrupts the optimal packing geometry of the crystal lattice compared to the methyl group.

-

Lattice Energy Reduction: Because the molecules cannot pack as tightly, the intermolecular hydrogen bonds (

) are marginally lengthened. -

Thermal Result: The energy required to break the lattice is reduced, placing the melting point of 3-amino-2-ethylacrolein slightly lower than its methyl counterpart, reliably in the 95°C to 105°C range.

Synthesis & Isolation Protocol

Because 3-amino-2-ethylacrolein is frequently generated in situ for downstream heterocyclic synthesis, isolating it requires careful thermal and atmospheric control. The following protocol is a self-validating system adapted from standardized enaminone synthesis methodologies[3][6].

Reagents and Precursors

-

Precursor: 2-Ethyl-3-ethoxyacrolein (CAS: 30989-75-4)[6]. (Alternatively, 2-diethoxymethyl-1,1-diethoxybutane can be hydrolyzed in situ).

-

Aminating Agent: 25% Aqueous Ammonia (

). -

Solvent: Ethyl Acetate (for recrystallization).

Step-by-Step Methodology

-

Step 1: Amination Reaction

-

Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer with 1.0 mol of 2-ethyl-3-ethoxyacrolein.

-

Cool the flask to 0–10°C using an ice-brine bath to control the exothermic substitution reaction.

-

Add 750 mL of 25% aqueous ammonia dropwise over 1.5 hours.

-

Causality: Low temperatures prevent the degradation of the aldehyde and control the rate of nucleophilic attack by ammonia.

-

-

Step 2: Maturation

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to 25°C.

-

Stir continuously for 2.5 hours. The solution will transition to a distinct yellow color, indicating the formation of the highly conjugated enaminone system.

-

-

Step 3: Isolation via Concentration

-

Concentrate the reaction mixture under reduced pressure (vacuum rotary evaporation) at a bath temperature not exceeding 40°C to prevent thermal decomposition.

-

As the solvent is removed, crude 3-amino-2-ethylacrolein will precipitate as a crystalline solid.

-

-

Step 4: Recrystallization and Melting Point Validation

-

Dissolve the crude solid in a minimum volume of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to maximize crystal yield.

-

Filter the purified crystals under a vacuum and dry under an argon stream.

-

QC Check: Perform a capillary melting point analysis using a heating rate of 1°C/min starting at 80°C. A sharp melting transition between 95°C and 105°C validates high purity.

-

Step-by-step synthetic workflow and quality control for 3-amino-2-ethylacrolein isolation.

Applications in Drug Development

In medicinal chemistry, the 3-amino-2-ethylacrolein scaffold is prioritized for its ability to undergo cyclocondensation reactions. When reacted with formamide or guanidine derivatives under reflux conditions, the enaminone undergoes a concerted cyclization to yield 5-ethylpyrimidine derivatives[3]. These pyrimidine cores are ubiquitous in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. The high purity and precise melting point validation of the 3-amino-2-ethylacrolein intermediate are critical, as impurities in the enaminone stage exponentially decrease the yield of the final active pharmaceutical ingredient (API).

References

-

Patsnap. "Preparation method of N-2-pyridine-5-pyrimidine methylamine". Eureka Patent Database. Available at:[Link]

-

Chemsrc. "2-DIETHOXYMETHYL-1,1-DIETHOXYBUTANE | CAS#:30989-69-6 - Downstream Precursors". Chemsrc Database. Available at:[Link]

-

Chemdad. "3-(N-Phenyl-N-methyl)aminoacrolein - Storage and Stability of Enaminones". Chemdad Co., Ltd. Available at:[Link]

-

Digital Library. "The Chemistry of Heterocyclic Compounds: The Naphthyridines". General Heterocyclic Chemistry Series. Available at:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 3. Preparation method of N-2-pyridine-5-pyrimidine methylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-(N-Phenyl-N-methyl)aminoacrolein Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-DIETHOXYMETHYL-1,1-DIETHOXYBUTANE | CAS#:30989-69-6 | Chemsrc [chemsrc.com]

Functional Group Analysis of 3-Amino-2-ethylacrolein: A Comprehensive Spectroscopic and Reactivity Guide

Executive Summary

3-Amino-2-ethylacrolein (CAS: 30989-82-3) is a highly versatile

This whitepaper provides an in-depth technical analysis of 3-Amino-2-ethylacrolein, detailing the causality behind its unique spectroscopic signatures, establishing self-validating analytical protocols, and mapping its chemical reactivity.

Structural and Electronic Profiling: The "Push-Pull" Causality

To accurately analyze the functional groups of 3-Amino-2-ethylacrolein, one must first understand its electronic ground state. The molecule does not behave like a standard isolated amine or aliphatic aldehyde. Instead, the nitrogen lone pair delocalizes through the

The Causality of the Push-Pull Effect:

-

Bond Order Alteration: The resonance delocalization increases the double-bond character of the C-N bond and the C2-C3 bond, while simultaneously increasing the single-bond character of the C=O bond.

-

Charge Distribution: This creates a partial positive charge on the nitrogen and a partial negative charge on the carbonyl oxygen, drastically altering both the electrophilicity of the aldehyde and the nucleophilicity of the amine.

-

Stability: Unlike standard aliphatic aldehydes which are prone to rapid oxidation or polymerization, the vinylogous amide core is remarkably stable due to this resonance energy.

Spectroscopic Functional Group Analysis

The push-pull electronic distribution directly dictates the quantitative spectroscopic data. Standard reference tables for isolated functional groups will yield incorrect structural assignments if the resonance causality is not accounted for.

Table 1: Quantitative Spectroscopic Signatures & Electronic Justification

| Functional Group | Analytical Method | Expected Signal / Value | Causality / Electronic Justification |

| Aldehyde (-CHO) | ¹H NMR | ~8.5 - 9.0 ppm (s) | Shielded relative to standard aldehydes (9.5-10.5 ppm) due to increased electron density from the push-pull |

| Aldehyde (-CHO) | ¹³C NMR | ~185 - 190 ppm | Carbonyl carbon resonance; slightly shielded compared to isolated aliphatic aldehydes. |

| Carbonyl (C=O) | FT-IR | 1620 - 1650 cm⁻¹ | Drastic shift to lower wavenumbers (from ~1710 cm⁻¹) due to increased single-bond character caused by resonance[2]. |

| Alkene (C=C) | FT-IR | ~1580 - 1600 cm⁻¹ | Conjugated alkene stretch; often overlaps with N-H bending vibrations. |

| Amino (-NH₂) | FT-IR | 3200 - 3400 cm⁻¹ | Primary amine N-H stretching (typically presents as a doublet for symmetric/asymmetric stretches). |

| Enamine (C3-H) | ¹H NMR | ~7.0 - 7.5 ppm (d/m) | Deshielded by proximity to the electronegative nitrogen, but heavily coupled within the conjugated system. |

| Ethyl (-CH₂CH₃) | ¹H NMR | ~2.2 ppm (q), ~1.0 ppm (t) | Standard aliphatic splitting; the allylic position (C2) slightly deshields the methylene protons. |

Experimental Protocol 1: Self-Validating Spectroscopic Workflow

To definitively prove the structure of 3-Amino-2-ethylacrolein, a multi-modal spectroscopic approach is required. The following protocol utilizes homonuclear decoupling to self-validate the connectivity of the vinylogous amide core.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-15 mg of 3-Amino-2-ethylacrolein in 0.6 mL of deuterated chloroform (CDCl₃) or methanol-d₄. Ensure the solvent is anhydrous to prevent rapid proton exchange at the -NH₂ group.

-

Primary NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra at 298 K. Identify the shielded aldehyde proton (~8.8 ppm) and the enamine proton (~7.2 ppm).

-

Homonuclear Decoupling (Crucial Validation Step): To prove the contiguous nature of the conjugated system, perform a ¹H-¹H homonuclear decoupling experiment. Irradiating the enamine proton (C3-H) will collapse the coupling network, simplifying the spectrum and proving the spatial and scalar connectivity of the aminoacrolein backbone[3].

-

FT-IR ATR Analysis: Place 2 mg of the neat compound onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent anvil pressure. Acquire the spectrum from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

-

Data Integration: Cross-validate the FT-IR C=O stretch (1620-1650 cm⁻¹) with the shielded ¹H NMR aldehyde signal. The simultaneous presence of both anomalies confirms the push-pull resonance state.

Spectroscopic workflow for the functional group validation of 3-Amino-2-ethylacrolein.

Chemical Reactivity & Derivatization

While spectroscopy maps the electronic state, chemical derivatization validates the reactivity of the functional groups. 3-Amino-2-ethylacrolein acts as a masked malondialdehyde. The presence of the ethyl group at the

When reacted with nucleophiles like

Reactivity mapping of 3-Amino-2-ethylacrolein leading to heterocyclic cyclization.

Experimental Protocol 2: Derivatization for Functional Group Validation

To chemically validate the 1,3-dielectrophilic nature of the functional groups, the following pyrrole synthesis protocol is employed.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask, combine 3-Amino-2-ethylacrolein (1.0 equivalent, 5 mmol) with an

-amino acid ester (e.g., glycine ethyl ester hydrochloride, 1.2 equivalents, 6 mmol). -

Solvent and Catalyst: Suspend the reagents in 15 mL of anhydrous N,N-dimethylformamide (DMF). Add a catalytic amount of glacial acetic acid (0.1 equivalents) to activate the aldehyde carbonyl.

-

Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 120°C under an inert nitrogen atmosphere for 4 to 6 hours.

-

Causality Check: The primary amine of the glycine ester preferentially attacks the aldehyde group (over the enamine carbon) due to steric and electronic accessibility, forming an intermediate imine. Subsequent transamination and intramolecular cyclization yield the pyrrole core.

-

-

Workup & Isolation: Cool the reaction mixture to room temperature. Quench with 50 mL of distilled water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the 2,3,4-trisubstituted pyrrole. Successful isolation definitively proves the bifunctional reactivity of the starting vinylogous amide.

References

1.1 - Molaid 2. 3 - Scribd / SMBST College 3.2 - ACS Publications 4.4 - PMC / NIH

Sources

- 1. 2-Ethyl-3-aminoacrolein - CAS号 30989-82-3 - 摩熵化学 [molaid.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 3-Amino-2-ethylacrolein as a Michael acceptor

An In-Depth Technical Guide to the Reactivity Profile of 3-Amino-2-ethylacrolein as a Michael Acceptor

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 3-Amino-2-ethylacrolein, a substituted α,β-unsaturated aldehyde, within the context of its function as a Michael acceptor. While classic Michael acceptors are extensively utilized in organic synthesis and drug development, the unique substitution pattern of 3-Amino-2-ethylacrolein—featuring both an α-ethyl group and a β-amino group—presents a nuanced reactivity profile governed by a delicate interplay of electronic and steric effects. This document elucidates the core chemical principles dictating its reactivity, offers a framework for predicting its behavior with various nucleophiles, and provides a detailed, field-proven protocol for its application in a representative thia-Michael addition. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct properties of this scaffold for the synthesis of novel chemical entities.

The Michael Addition: A Foundational Overview

The Michael addition is a cornerstone of C-C bond formation in organic chemistry, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2][3] The thermodynamic driving force for this reaction is the formation of a stable σ-bond at the expense of a weaker π-bond.[1] The electrophilicity of the β-carbon, which is crucial for the reaction, arises from the electron-withdrawing nature of the conjugated carbonyl group.[4] This reaction is exceptionally versatile, accommodating a wide range of nucleophiles including enolates, amines, thiols, and organometallics, making it indispensable for constructing complex molecular architectures.[1][2]

Deconstructing the Reactivity of 3-Amino-2-ethylacrolein

The reactivity of an α,β-unsaturated system is not static; it is profoundly influenced by its substitution. In 3-Amino-2-ethylacrolein, both the α and β positions are substituted, creating a unique electronic and steric environment that modulates its behavior as a Michael acceptor.

Electronic Effects: The Influence of the β-Amino Group

The defining feature of 3-Amino-2-ethylacrolein is the amino group at the β-position. The nitrogen atom's lone pair of electrons participates in resonance with the conjugated system. This delocalization donates electron density into the double bond, which directly counteracts the electron-withdrawing effect of the aldehyde.

The consequence is a significant reduction in the partial positive charge (δ+) at the β-carbon. This electronic "push" from the amino group deactivates the molecule towards nucleophilic attack compared to unsubstituted acrolein or even 2-ethylacrolein. Therefore, harsher reaction conditions or more potent nucleophiles may be required to drive the Michael addition forward. In the context of drug design, this inherent deactivation can be advantageous, potentially reducing off-target reactions with biological nucleophiles like glutathione.[5]

Steric Hindrance: The Role of the α-Ethyl Group

Positioned adjacent to the aldehyde, the α-ethyl group imposes considerable steric bulk around the α-carbon and, to a lesser extent, the β-carbon. This steric shield impedes the trajectory of incoming nucleophiles, slowing the rate of attack. This effect is particularly pronounced with bulky nucleophiles. The combination of steric hindrance from the α-ethyl group and electronic deactivation from the β-amino group makes 3-Amino-2-ethylacrolein a significantly less reactive, or "softer," Michael acceptor. This attenuated reactivity allows for greater control and selectivity in complex synthetic sequences.[5][6]

The Michael Addition Reaction Mechanism

The mechanism proceeds through a well-established pathway involving nucleophilic attack followed by protonation.[1][4][7]

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic β-carbon of the conjugated system.

-

Enolate Formation: This addition breaks the π-bond, and the electrons are pushed onto the oxygen atom, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is then protonated by a proton source (often from the solvent or a mild acid workup) to yield the final 1,4-adduct.

Caption: Generalized mechanism of the Michael addition on 3-Amino-2-ethylacrolein.

Experimental Protocol: Thia-Michael Addition of Benzyl Mercaptan

This protocol details a representative thia-Michael addition, a highly efficient and selective reaction for α,β-unsaturated systems. Thiols are excellent soft nucleophiles that selectively attack the β-carbon, often under mild, base-catalyzed conditions.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Amino-2-ethylacrolein | ≥95% | Varies |

| Benzyl Mercaptan | ≥99% | Varies |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Varies |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Varies |

| Silica Gel | 60 Å, 230-400 mesh | Varies |

| Ethyl Acetate | HPLC Grade | Varies |

| Hexanes | HPLC Grade | Varies |

| Round-bottom flask, magnetic stirrer | N/A | N/A |

| Inert atmosphere setup (N₂ or Ar) | N/A | N/A |

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (N₂), add 3-Amino-2-ethylacrolein (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Vigorous stirring is essential.

-

Nucleophile Addition: In a separate vial, dissolve benzyl mercaptan (1.1 eq) and triethylamine (0.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred acrolein solution over 20-30 minutes. The catalytic amount of TEA is sufficient to generate the thiolate anion, the active nucleophile, without promoting significant side reactions.[6]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Chromatography: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification of a Michael adduct.

Quantitative Reactivity Profile: A Comparative Analysis

To contextualize the reactivity of 3-Amino-2-ethylacrolein, the following table presents hypothetical second-order rate constants for its reaction with various nucleophiles, benchmarked against the more reactive 2-ethylacrolein. This data illustrates the profound impact of the β-amino group.

| Michael Acceptor | Nucleophile (Nu-H) | Relative Rate Constant (k_rel) | Causality for Rate Difference |

| 2-Ethylacrolein | Benzyl Mercaptan | 1.00 (Reference) | Baseline reactivity with steric hindrance from the α-ethyl group. |

| 3-Amino-2-ethylacrolein | Benzyl Mercaptan | ~0.05 | Strong deactivation: The electron-donating amino group significantly reduces the electrophilicity of the β-carbon.[5] |

| 2-Ethylacrolein | Glycine | 0.10 | Amines are generally less nucleophilic towards soft electrophiles than thiols. |

| 3-Amino-2-ethylacrolein | Glycine | ~0.001 | Compounded deactivation: The already lower reactivity of the amine nucleophile is further suppressed by the deactivated acceptor. |

Note: Data is hypothetical and for illustrative purposes to demonstrate established chemical principles.

Applications in Drug Development and Future Directions

The moderated reactivity of 3-Amino-2-ethylacrolein is not a limitation but a strategic advantage. In the field of targeted covalent inhibitors (TCIs), uncontrolled reactivity can lead to off-target effects and toxicity. A finely-tuned electrophile is required to react specifically with a target nucleophile (e.g., a cysteine residue in a protein's active site) while remaining inert to other biological nucleophiles.[5]

The 3-Amino-2-ethylacrolein scaffold offers a promising starting point for designing such inhibitors. The degree of electronic deactivation can be further modulated by substituting the amino group (e.g., with alkyl or acyl groups), providing a "dial-up" mechanism for controlling reactivity. Future research should focus on quantifying the reaction kinetics with biologically relevant nucleophiles like cysteine and lysine to build a comprehensive structure-activity relationship (SAR) database for this valuable class of Michael acceptors.[8][9]

Conclusion

3-Amino-2-ethylacrolein exhibits a distinct reactivity profile characterized by significant attenuation compared to simpler α,β-unsaturated systems. This behavior is a direct consequence of the synergistic effects of β-amino group-induced electronic deactivation and α-ethyl group-induced steric hindrance. While this demands more considered reaction design, it simultaneously unlocks opportunities for achieving higher selectivity and control. For professionals in drug discovery and process chemistry, understanding and harnessing this nuanced reactivity is key to innovating the next generation of precisely targeted covalent therapeutics and complex molecular architectures.

References

-

Title: The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Michael addition reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 18.11: Conjugate Additions of Enolate Ions: Michael Addition and Robinson Annulation Source: Chemistry LibreTexts URL: [Link]

-

Title: Michael Addition Reaction Mechanism Source: Chemistry Steps URL: [Link]

-

Title: Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles Source: Bioconjugate Chemistry URL: [Link]

-

Title: Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles - PubMed Source: PubMed URL: [Link]

-

Title: Michael acceptor molecules in natural products and their mechanism of action - PMC Source: PMC URL: [Link]

-

Title: Thermodynamic and kinetic studies on reactions of Pt(II) complexes with biologically relevant nucleophiles - PubMed Source: PubMed URL: [Link]

-

Title: Introduction to Amino Acid Reactivity Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thermodynamic and kinetic studies on reactions of Pt(II) complexes with biologically relevant nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis Pathways of 3-Amino-2-ethylacrolein: A Technical Guide for Advanced Intermediates

As a Senior Application Scientist, I have observed that the primary failure mode in the synthesis of enaminones—specifically 3-Amino-2-ethylacrolein (CAS: 30989-82-3)—is uncontrolled self-condensation[1]. This highly reactive intermediate, systematically named (2Z)-2-(aminomethylidene)butanal, is a critical building block in the development of macroheterocycles, substituted pyrimidines, and complex pharmaceutical active ingredients[2][3].

To achieve high purity and yield, researchers must move beyond simply mixing reagents and instead understand the thermodynamic and kinetic forces at play. This guide deconstructs the core synthesis pathways, explaining the causality behind the experimental choices to ensure your protocols are robust, scalable, and self-validating.

Mechanistic Pathways & Causal Analysis

The synthesis of 3-Amino-2-ethylacrolein relies on the controlled amination of an activated 2-ethyl-substituted three-carbon backbone. The choice of precursor dictates the reaction conditions and the ultimate scalability of the process.

Pathway A: Ammonolysis of 2-Ethyl-3-ethoxyacrolein (The Industrial Standard)

This is the most scalable and widely adopted method in pharmaceutical manufacturing[3]. It leverages the substitution of an alkoxy leaving group by ammonia.

-

The Causality: The ethoxy group in 2-ethyl-3-ethoxyacrolein acts as an excellent leaving group under nucleophilic attack by ammonia. However, the nucleophilic addition is highly exothermic. If the temperature exceeds 10 °C during the initial addition, the sensitive acrolein backbone will polymerize. By initiating the reaction at 0–10 °C, we kinetically suppress polymerization. Subsequent warming to 25 °C provides the thermodynamic energy required to drive the elimination of ethanol, yielding the stable enaminone[3].

Pathway B: Acetal Deprotection and Amination (The Yatluk-Suvorov Route)

First detailed by Yu. G. Yatluk and A. L. Suvorov in 1987, this route utilizes the highly stable tetraacetal, 2-diethoxymethyl-1,1-diethoxybutane (CAS: 30989-69-6)[2][4].

-

The Causality: Free malondialdehydes (like 2-ethylpropanedial) are notoriously unstable and rapidly self-condense[1]. By storing the carbon backbone as a tetraacetal, the precursor remains inert until needed. Acidic hydrolysis unmasks the reactive 2-ethylpropanedial in situ, which must be immediately trapped with an amine source to form the target enaminone before degradation occurs[4][5].

Pathway C: Inverse Precipitation of Iminium Salts

Derived from Vilsmeier-Haack formylation methodologies, this pathway is used for general 3-aminoacrolein derivatives[6].

-

The Causality: Formylation yields an iminium chloride intermediate. Standard alkaline hydrolysis often over-hydrolyzes this intermediate into the dialdehyde, ruining the yield. To prevent this, an "inverse precipitation" technique is employed: the iminium salt is added into a pool of aqueous base at controlled temperatures (-15 °C to 30 °C). This kinetically favors the rapid formation and precipitation of the 3-aminoacrolein, physically removing it from the reaction phase before further hydrolysis can occur[6].

Fig 1: Core synthetic pathways for 3-Amino-2-ethylacrolein highlighting key precursors.

Quantitative Data Summary

The table below summarizes the quantitative metrics of the primary synthesis pathways to aid in route selection for drug development professionals.

| Synthesis Pathway | Primary Precursor (CAS) | Key Reagents | Temp Profile | Expected Yield | Scalability |

| A. Ammonolysis | 2-Ethyl-3-ethoxyacrolein (73405-95-5) | 25% Aqueous NH₃ | 0 °C → 25 °C | ~90% | High (Industrial) |

| B. Acetal Route | 2-Diethoxymethyl-1,1-diethoxybutane (30989-69-6) | HCl, then NH₃ gas | Reflux → RT | ~53% | Moderate (Lab) |

| C. Inverse Ppt. | Iminium Chloride Intermediate | Aqueous Base | -15 °C to 30 °C | Variable | Moderate |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and physical property checkpoints are embedded within the steps.

Protocol 1: Ammonolysis of 2-Ethyl-3-ethoxyacrolein (High Yield)

This protocol is optimized for the synthesis of pyrimidine precursors and relies on strict thermal control[3].

Step-by-Step Methodology:

-

Preparation: Charge a 500 mL reaction flask equipped with a mechanical stirrer and a thermometer with 114 g (1.0 mol) of 2-ethyl-3-ethoxyacrolein.

-

Thermal Control: Submerge the flask in an ice/brine bath and cool the precursor to 0–10 °C. Causality: This prevents the thermal degradation of the acrolein during the highly exothermic ammonia addition.

-

Nucleophilic Addition: Add 750 mL of 25% aqueous ammonia dropwise over a period of 1 to 2 hours. Maintain the internal temperature strictly below 10 °C.

-

Elimination Phase: Once the addition is complete, remove the cooling bath. Slowly allow the reaction mixture to warm to 25 °C. Stir continuously for 2 to 3 hours. Validation Checkpoint: The solution will transition to a distinct yellow color, indicating the formation of the conjugated enaminone system.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia, water, and the ethanol byproduct. Stop when crude crystals begin to precipitate.

-

Purification: Filter the crude precipitate and recrystallize from ethyl acetate. Causality: Ethyl acetate selectively dissolves the moderately polar enaminone while leaving behind highly polar polymeric impurities.

-

Final Validation: Dry the solid to obtain approximately 76.5 g (~90% yield) of 3-amino-2-ethylacrolein. Verify the melting point is between 113–114 °C to confirm structural integrity[3].

Fig 2: Step-by-step ammonolysis workflow emphasizing thermal control and product validation.

Protocol 2: The Inverse Precipitation Method (Iminium Hydrolysis)

Utilized when starting from Vilsmeier-Haack intermediates[6].

Step-by-Step Methodology:

-

Base Preparation: Pre-charge a reaction vessel with an excess of aqueous base (e.g., NaOH or KOH solution) and cool the system to between -15 °C and 0 °C.

-

Inverse Addition: Slowly introduce the synthesized iminium chloride intermediate into the cold aqueous base. Causality: Adding the salt to the base (inverse addition) rather than base to the salt ensures the local pH remains highly alkaline, forcing the immediate precipitation of 3-amino-2-ethylacrolein before it can over-hydrolyze into malondialdehyde.

-

Isolation: Filter the rapidly formed precipitate immediately while the solution is still cold.

-

Purification: Wash with cold water to remove inorganic salts, and dry under a vacuum. Store immediately under an inert atmosphere at 0 °C in the dark to prevent self-condensation[1][6].

References

-

Yatluk, Yu. G., & Suvorov, A. L. (1987). Condensation of o-phenylene diamine and substituted acroleins to form macroheterocycles. Chemistry of Heterocyclic Compounds, 23(3), 316-320.[Link]

- Google Patents. (2018).

- Google Patents. (2000).

Sources

- 1. 3-Aminoacrolein | 25186-34-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Preparation method of N-2-pyridine-5-pyrimidine methylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-DIETHOXYMETHYL-1,1-DIETHOXYBUTANE | CAS#:30989-69-6 | Chemsrc [chemsrc.com]

- 5. 2-DIETHOXYMETHYL-1,1-DIETHOXYBUTANE | CAS#:30989-69-6 | Chemsrc [chemsrc.com]

- 6. DE19825200C1 - Production of 3-aminoacrolein derivatives, useful as chemical intermediates - Google Patents [patents.google.com]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Ethyl-Substituted Pyridines via Breitmaier-Bayer Annulation

Executive Summary

The pyridine core is a ubiquitous pharmacophore in drug discovery and agrochemical development. The strategic placement of alkyl groups, such as an ethyl group at the C5 position, is frequently employed to modulate a drug candidate's lipophilicity (LogP) and to effectively occupy hydrophobic pockets within target proteins. This application note details the use of 3-Amino-2-ethylacrolein (CAS: 30989-82-3)[1] as a highly regioselective, bifunctional enaminone precursor for the single-step synthesis of 5-ethyl-substituted pyridines.

Mechanistic Rationale & Regioselectivity

The methodology is grounded in the classic Breitmaier-Bayer pyridine synthesis[2]. In this cascade reaction, 3-amino-2-ethylacrolein condenses with a ketone containing an

-

Electrophilic Addition: The highly electrophilic aldehyde carbon (C1) of the acrolein undergoes an aldol-type condensation with the nucleophilic

-carbon of the ketone. -

Nucleophilic Condensation: The amino-bearing carbon (C3) of the acrolein condenses with the ketone's carbonyl carbon.

-

Regiochemical Lock: Because the ethyl group is located at the C2 position of the acrolein precursor, it is immutably incorporated into the C5 position of the resulting pyridine ring[2].

Ammonium acetate is utilized in stoichiometric excess. While the acrolein already contains an amino group, transamination often occurs dynamically in solution. The ammonium acetate acts as a critical nitrogen pool and a mild acid-base buffer, driving the equilibrium toward the enamine intermediate without completely protonating the reactive species[2].

Mechanistic pathway of the Breitmaier-Bayer pyridine annulation.

Substrate Scope & Quantitative Yields

By varying the ketone coupling partner, a diverse array of 5-ethylpyridines can be synthesized. The reaction is particularly effective with both acyclic and cyclic ketones, the latter yielding complex annulated pyridines[3].

| Ketone Substrate | C2 Substituent | C3 Substituent | Isolated Product | Typical Yield (%) |

| Acetone | Methyl | H | 5-Ethyl-2-methylpyridine | 78% |

| 2-Butanone | Ethyl | H | 2,5-Diethylpyridine | 72% |

| Acetophenone | Phenyl | H | 5-Ethyl-2-phenylpyridine | 81% |

| Cyclohexanone | Annulated | Annulated | 3-Ethyl-5,6,7,8-tetrahydroquinoline | 85% |

| Cyclopentanone | Annulated | Annulated | 3-Ethyl-6,7-dihydro-5H-1-pyrindine | 82% |

Experimental Protocol: Single-Step Annulation

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity.

Reagents & Equipment

-

3-Amino-2-ethylacrolein: 10 mmol (0.99 g) - Limiting Reagent

-

Ketone Substrate: 12 mmol (1.2 equiv)

-

Ammonium Acetate (

): 25 mmol (1.93 g, 2.5 equiv) -

Glacial Acetic Acid: 20 mL (Solvent)

-

Equipment: 50 mL Round-bottom flask, reflux condenser, LC-MS/TLC setup.

Step-by-Step Methodology

-

Reagent Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-ethylacrolein and the selected ketone.

-

Buffer Addition: Add the ammonium acetate. Causality Note: The excess salt is critical; it buffers the acetic acid to prevent full protonation of the ketone's enol form while providing the necessary nitrogen source for transamination[2].

-

Solvent Suspension: Suspend the solid mixture in glacial acetic acid.

-

Reflux & Condensation: Attach a reflux condenser and heat the reaction mixture to 110 °C (reflux) for 6–12 hours. Causality Note: The final aromatization step is endothermic regarding activation energy. Reflux conditions are mandatory to overcome the barrier for the final dehydration step[3].

-

Reaction Monitoring (Self-Validation): After 6 hours, take a 50

L aliquot, dilute in methanol, and analyze via LC-MS or TLC (3:1 Hexanes/EtOAc). Proceed to workup only when the acrolein precursor is completely consumed. -

Quench & Neutralization: Cool the mixture to room temperature. Slowly pour the acidic mixture into a beaker containing 50 g of crushed ice and 50 mL of saturated aqueous

. Carefully adjust the pH to ~8 using 1M NaOH. Caution: Vigorous -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification & Structural Validation: Purify the crude residue via flash column chromatography on silica gel. Self-Validation: Verify the regiochemical outcome via

H NMR; the C6 proton of the resulting 5-ethylpyridine typically appears as a distinct downfield signal (approx. 8.3–8.5 ppm) with meta-coupling, confirming the structural assignment.

Experimental workflow for the synthesis of 5-ethylpyridines.

Troubleshooting & Optimization Matrix

-

Issue: Low yield of the pyridine product; accumulation of intermediate.

-

Causality: Insufficient thermal energy to drive the elimination of water during the final aromatization step.

-

Solution: Ensure the reaction is at a vigorous reflux (110–120 °C). If conventional heating fails, transition to a sealed tube or microwave irradiation (e.g., 150 °C for 30 mins).

-

-

Issue: Side reactions or degradation of acid-sensitive ketones.

-

Causality: Glacial acetic acid is too harsh for certain substrates (e.g., those containing acetals or sensitive protecting groups).

-

Solution: Substitute acetic acid with absolute ethanol. Use a catalytic amount of a secondary amine (like piperidine) combined with acetic acid (piperidinium acetate buffer) to mediate the aldol condensation under milder conditions.

-

-

Issue: Poor regioselectivity (formation of isomeric pyridines).

-

Causality: Ketones with two different, unhindered

-methylene groups (e.g., 2-pentanone) can condense at either site. -

Solution: Utilize symmetrical ketones, or ketones where one

-position is significantly more sterically hindered or electronically activated (e.g., acetophenone, where the methyl group is the exclusive enolizable position).

-

References

- 2-Ethyl-3-aminoacrolein | 30989-82-3. Molaid.

- Breitmaier, E., & Bayer, E. (1969). Single-step Synthesis of Pyridines from 3-Aminoacrolein and Carbonyl Compounds. Angewandte Chemie International Edition.

- Thummel, R. P., & Kohli, D. K. (1977). Preparation and properties of annelated pyridines. The Journal of Organic Chemistry.

Sources

Protocol for condensation reactions with 3-Amino-2-ethylacrolein

Application Note: Advanced Condensation Protocols Utilizing 3-Amino-2-ethylacrolein in Heterocyclic Synthesis

Executive Summary & Chemical Nature

3-Amino-2-ethylacrolein (CAS: 30989-82-3) is a highly versatile, primary β-enaminoaldehyde. Structurally, it functions as a potent 1,3-bis-electrophile. The aldehyde carbonyl (C1) is highly susceptible to initial nucleophilic attack, while the β-carbon (C3) undergoes an addition-elimination sequence, ultimately expelling ammonia. This dual reactivity makes it an ideal C3N1 synthon for constructing 5-ethyl-substituted heterocycles, which are highly sought-after scaffolds in drug development (particularly pyrimidines and pyridines).

However, the primary degradation pathway for primary enaminoaldehydes is rapid self-condensation[1]. When exposed to prolonged heating or improper storage, the nucleophilic alpha-carbon and amino group of one molecule react with the electrophilic centers of another, forming intractable oligomers. Therefore, successful synthetic protocols must kinetically favor the desired bimolecular heterocyclization over unimolecular degradation.

Mechanistic Causality & Experimental Design

To overcome the inherent instability of 3-amino-2-ethylacrolein, our protocols leverage two distinct chemical environments designed to force rapid product formation:

-

Microwave-Assisted Organic Synthesis (MAOS) for Pyrimidines: Condensation with amidines or guanidines typically requires basic conditions. We utilize Sodium Acetate (NaOAc) to liberate the free amidine from its hydrochloride salt in situ. Crucially, we employ microwave irradiation at 150 °C. The rapid, volumetric heating of MAOS drives the cyclocondensation to completion in minutes, outcompeting the slower self-condensation degradation pathway that heavily reduces yields in conventional reflux methods[2][3].

-

Acid-Catalyzed Knoevenagel-Type Annulation for Pyridines: To synthesize 3-ethylpyridines, 3-amino-2-ethylacrolein is reacted with active methylene compounds (e.g., ethyl acetoacetate). Here, Glacial Acetic Acid is chosen as both solvent and catalyst. The acid protonates the aldehyde, accelerating the initial Knoevenagel condensation, and subsequently facilitates the dehydration and deamination steps required to achieve the thermodynamic driving force of pyridine aromatization[4].

Quantitative Reaction Metrics

The following table summarizes optimization data, demonstrating the stark superiority of microwave irradiation and specific catalytic choices in maximizing yields and minimizing substrate degradation.

| Target Scaffold | Co-Reactant | Heating Modality | Catalyst / Additive | Reaction Time | Isolated Yield (%) |

| 5-Ethylpyrimidine | Benzamidine HCl | Conventional Reflux | NaOEt / Ethanol | 6.0 hours | 45 - 55% |

| 5-Ethylpyrimidine | Benzamidine HCl | Microwave (150 °C) | NaOAc / Solvent-free | 15 mins | 88 - 92% |

| 3-Ethylpyridine | Ethyl Acetoacetate | Conventional Reflux | Glacial AcOH | 4.0 hours | 65 - 75% |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | Microwave (180 °C) | Solvent-free | 2 mins | > 90% |

Experimental Workflows

Protocol A: Microwave-Assisted Synthesis of 2-Phenyl-5-ethylpyrimidine

This protocol is a self-validating system designed to maximize the conversion of the bis-electrophile before thermal degradation can occur.

-

Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine freshly prepared or properly stored (0 °C, N₂ atmosphere) 3-amino-2-ethylacrolein (1.0 mmol, 99 mg) and benzamidine hydrochloride (1.0 mmol, 156 mg).

-

Base Addition & Validation: Add anhydrous sodium acetate (1.2 mmol, 98 mg). Self-Validation: Thoroughly mix the solid powders with a micro-spatula. A slight physical dampening of the powder mixture may be observed as the free amidine is liberated.

-

Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes (maximum power 250 W, dynamic ramping).

-

Reaction Validation: Upon cooling, the reaction mixture will have transitioned from a pale physical mixture to a deep amber, viscous oil or fused solid. TLC analysis (Hexanes:EtOAc 7:3) must show the complete disappearance of the UV-active enaminone (Rf ~0.4) and the emergence of a highly UV-active product spot (Rf ~0.65).

-

Workup: Dissolve the crude mixture in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure pyrimidine.

Protocol B: Acid-Catalyzed Synthesis of 3-Ethylpyridine Derivatives

This protocol utilizes thermodynamic control to drive the aromatization of the pyridine core.

-

Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-ethylacrolein (2.0 mmol, 198 mg) in glacial acetic acid (10 mL). Self-Validation: The solution should appear clear and pale yellow.

-

Reactant Addition: Add ethyl acetoacetate (2.0 mmol, 260 mg) dropwise at room temperature. No immediate color change should occur.

-

Cyclocondensation: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath for 4 hours. Self-Validation: As the reaction reaches 85 °C, the solution will progressively darken to a reddish-brown hue. The condensation of water vapor on the lower neck of the condenser visually confirms the dehydration step of the cyclization.

-

Neutralization & Isolation: Cool the mixture to room temperature and pour it over crushed ice (20 g). Slowly neutralize the acidic solution by adding 6M NaOH dropwise until the pH reaches 7.5-8.0. Self-Validation: A successful reaction will yield an off-white to tan precipitate upon neutralization, confirming the formation of the hydrophobic pyridine core. Filter the solid, wash with cold water, and recrystallize from ethanol.

Pathway Visualization

Divergent synthesis of 5-ethylpyrimidines and 3-ethylpyridines from 3-Amino-2-ethylacrolein.

References

-

Benchchem. "3-Aminoacrolein Stability". 1

-

NIH/PMC. "Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation". 2

-

RSC Advances. "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence".3

-

Breitmaier, E., Bayer, E. "Single-step Synthesis of Pyridines from 3-Aminoacrolein and Carbonyl Compounds". Angewandte Chemie International Edition. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

Using 3-Amino-2-ethylacrolein as a precursor for heterocycles

Application Note: 3-Amino-2-ethylacrolein as a Versatile Enaminone Precursor for Substituted Heterocycles

Introduction & Chemical Profile

In modern drug discovery and agrochemical development, the rapid assembly of functionalized heterocycles is a critical workflow. 3-Amino-2-ethylacrolein (CAS: 30989-82-3), a classic enaminone (β-amino-α,β-unsaturated aldehyde), serves as a highly efficient, 1,3-dielectrophilic synthon. Structurally, it functions as a vinylogous formamide. The molecule features a unique "push-pull" electronic system: the electron-donating amino group (push) and the electron-withdrawing carbonyl group (pull) highly polarize the alkene bridge.

This polarization allows the precursor to undergo highly regioselective cyclocondensations with various bis-nucleophiles. By acting as a stable, non-toxic surrogate for 2-ethylmalondialdehyde, 3-amino-2-ethylacrolein enables the parallel synthesis of 4-ethylpyrazoles, 5-ethylpyrimidines, and 4-ethylisoxazoles—scaffolds frequently found in kinase inhibitors and bioactive sulfonamides [1].

Mechanistic Rationale: The "Push-Pull" Causality

The success of 3-amino-2-ethylacrolein in heterocyclic synthesis relies on its dual reactivity. The carbonyl carbon is inherently electrophilic, making it the primary site for initial nucleophilic attack (e.g., by the more nucleophilic nitrogen of an amidine or hydrazine). Concurrently, the β-carbon, while part of an enamine, is rendered electrophilic by the conjugated aldehyde.

When a bis-nucleophile is introduced, the reaction proceeds via a cascade sequence:

-

Imine Formation: The primary nucleophile attacks the aldehyde, eliminating water.

-

Conjugate Addition/Substitution: The secondary nucleophile attacks the β-carbon.

-

Aromatization: The primary amino group (-NH₂) is expelled as ammonia (NH₃), providing the thermodynamic driving force for the aromatization of the newly formed heterocycle.

Divergent synthesis of 4- and 5-ethyl heterocycles from 3-amino-2-ethylacrolein.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected yields for the divergent synthesis of heterocycles using 3-amino-2-ethylacrolein as the core building block.

| Bis-Nucleophile | Reagent / Catalyst | Solvent | Temp / Time | Heterocycle Product | Typical Yield |

| Hydrazine Hydrate | Catalytic AcOH | Ethanol | 0 °C to Reflux (2 h) | 4-Ethyl-1H-pyrazole | 80–88% |

| Acetamidine HCl | NaOEt (1.1 eq) | Ethanol | Reflux (4–6 h) | 5-Ethyl-2-methylpyrimidine | 70–78% |

| Hydroxylamine HCl | NaOAc (1.1 eq) | Methanol | Reflux (3 h) | 4-Ethylisoxazole | 65–75% |

| Guanidine HCl | NaOEt (1.1 eq) | Ethanol | Reflux (6 h) | 2-Amino-5-ethylpyrimidine | 75–82% |

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and In-Process Controls (IPCs) to verify reaction progression.

Protocol A: Synthesis of 5-Ethyl-2-methylpyrimidine

This protocol utilizes a base-catalyzed cyclocondensation to construct the pyrimidine core.

Step-by-Step Methodology:

-

Free-Basing the Amidine: In an oven-dried flask under N₂, dissolve sodium ethoxide (NaOEt, 1.1 mmol) in anhydrous ethanol (5 mL). Add acetamidine hydrochloride (1.0 mmol) to the solution.

-

Causality: Amidine salts are bench-stable but non-nucleophilic. NaOEt deprotonates the salt to liberate the highly nucleophilic amidine free base. The immediate precipitation of NaCl visually validates this step.

-

-

Precursor Addition: Stir the suspension for 15 minutes at room temperature, then add 3-amino-2-ethylacrolein (1.0 mmol) in a single portion.

-

Cyclocondensation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 to 6 hours.

-

Causality: Elevated temperatures are required to overcome the activation energy barrier for the expulsion of ammonia (-NH₃), which drives the irreversible aromatization of the pyrimidine ring.

-

-

Validation (IPC): Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the highly UV-active enaminone spot indicates completion. For definitive validation, an aliquot checked via ¹H NMR should show the disappearance of the characteristic aldehyde proton (~9.2 ppm) and the appearance of the pyrimidine aromatic protons (~8.3 ppm).

-

Workup: Cool to room temperature, filter through a Celite pad to remove NaCl, and concentrate the filtrate under reduced pressure. Purify via flash chromatography to yield the pure 5-ethyl-2-methylpyrimidine.

Protocol B: Synthesis of 4-Ethyl-1H-pyrazole

This protocol leverages a (3 + 2)-cyclocondensation pathway, a cornerstone method for regioselective pyrazole synthesis [2].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-amino-2-ethylacrolein (1.0 mmol) in absolute ethanol (5 mL) and cool the flask to 0 °C in an ice bath.

-

Nucleophile Addition: Add hydrazine hydrate (1.1 mmol) dropwise over 5 minutes.

-

Causality: Hydrazine is an extremely potent alpha-effect nucleophile. The initial attack on the enaminone is highly exothermic. Temperature control at 0 °C prevents uncontrolled oligomerization and degradation of the reactive enaminone intermediate.

-

-

Catalysis: Add 2 drops of glacial acetic acid (AcOH).

-

Causality: Mild acid catalysis protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon. This accelerates the initial imine formation without fully protonating the hydrazine, which would otherwise quench its nucleophilicity.

-

-

Cyclization: Remove the ice bath and heat the mixture to reflux for 2 hours.

-

Validation (IPC): The reaction is self-validating via the evolution of ammonia gas during reflux (detectable via damp pH paper at the condenser outlet).

-

Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract, dry the organic layer over MgSO₄, and evaporate to afford 4-ethyl-1H-pyrazole.

References

-

Tucker, J. W., Chenard, L., & Young, J. M. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science, 17(11), 653-657. URL:[Link]

-

Faggi, C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. URL:[Link]

Advanced Synthesis of Pharmaceutical Intermediates via 3-Amino-2-ethylacrolein

Executive Summary & Mechanistic Framework

In modern drug discovery, the rapid and regioselective construction of nitrogen-containing heterocycles is paramount. 3-Amino-2-ethylacrolein (CAS: 30989-82-3), also known as 2-ethyl-3-aminoacrolein or (2Z)-2-(aminomethylidene)butanal, serves as a highly versatile C3 building block for these endeavors[1].

Structurally, 3-amino-2-ethylacrolein is an enaminone (a vinylogous amide). It features a unique "push-pull" electronic system where the electron-donating amino group pushes electron density through the carbon-carbon double bond toward the electron-withdrawing aldehyde group[2]. This electronic distribution renders the carbonyl carbon highly electrophilic (susceptible to primary nucleophilic attack) and the